![molecular formula C10H16O3 B2783541 1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol CAS No. 683276-43-9](/img/structure/B2783541.png)
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol
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Description
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol, also known as DMDO-PEG3-propargyl alcohol, is a chemical compound used in scientific research. It is a water-soluble compound that has been used in various applications, including drug delivery, bioconjugation, and click chemistry.
Scientific Research Applications
Antimicrobial Activity
The synthesized complex of quinine-tetraphenylborate exhibits antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. The ion-pair reaction between quinine and tetraphenylborate results in a stable complex with negative complexation energy, suggesting potential therapeutic applications .
Computational Insights
Theoretical calculations using density functional theory (DFT) reveal valuable insights. The modest energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates stability. Additionally, UV/visible absorption bands provide information about electronic transitions within the complex.
properties
IUPAC Name |
1-[(4S,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-7(11)9-8(6-2)12-10(3,4)13-9/h5-9,11H,1-2H2,3-4H3/t7?,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSCOWHRXXYTPI-ASODMVGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=C)O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(C=C)O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)prop-2-en-1-ol |
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